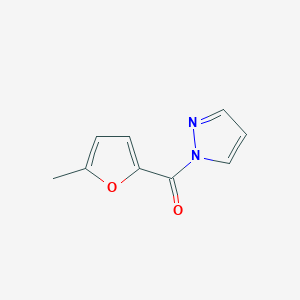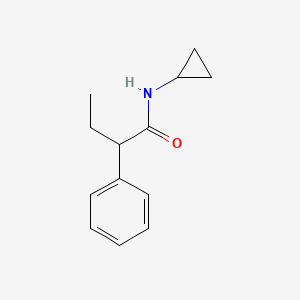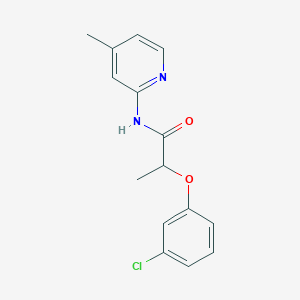![molecular formula C21H20ClN3O5 B10981605 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10981605.png)
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of chemical motifs, combining a pyridazinone core with a cinnamamide side chain
-
Chemical Structure: : The compound’s structure consists of a pyridazinone ring (with a chlorine-substituted phenyl group) linked to an N-(3,4,5-trimethoxyphenyl)acetamide moiety .
-
Biological Relevance: : It has garnered attention due to its potential as an anticancer agent. Let’s explore its synthesis and applications.
Preparation Methods
Synthesis:: The compound can be synthesized via a click reaction. Specifically, (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide reacts with various aryl azides to yield a series of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives .
Industrial Production:: While specific industrial methods are not widely documented, research labs typically produce this compound using synthetic routes similar to those described above.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The pyridazinone core may undergo oxidation or reduction reactions.
Substitution: The chlorine-substituted phenyl group allows for substitution reactions.
Common Reagents and Conditions: These reactions often involve standard organic chemistry reagents and conditions.
Major Products:: The exact products depend on the specific reaction conditions. the resulting derivatives exhibit promising anticancer activity .
Scientific Research Applications
Mechanism of Action
Targets: Investigate the molecular targets affected by this compound.
Pathways: Understand the cellular pathways influenced by its presence.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related structures, such as piperlongumine (a trimethoxycinnamamide-containing alkaloid) and other cinnamic acid derivatives .
Properties
Molecular Formula |
C21H20ClN3O5 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O5/c1-28-17-10-13(11-18(29-2)21(17)30-3)23-19(26)12-25-20(27)9-8-16(24-25)14-6-4-5-7-15(14)22/h4-11H,12H2,1-3H3,(H,23,26) |
InChI Key |
IJKBAIZAISKOBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol](/img/structure/B10981534.png)
![4-(4-fluorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B10981541.png)
![Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10981545.png)

![(4-Benzylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10981567.png)
![methyl N-{[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-valinate](/img/structure/B10981571.png)

![1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10981573.png)

![Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate](/img/structure/B10981580.png)
![N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10981600.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10981615.png)
![1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10981621.png)
